![molecular formula C17H26N2O2S B2783067 N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide CAS No. 953259-61-5](/img/structure/B2783067.png)
N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide
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Overview
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a cyclopentyl group and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide typically involves the reaction of 1-cyclopentylpiperidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acids and amines. This reaction is critical for understanding the compound’s stability in biological or industrial environments.
Reagents/Conditions:
-
Acidic hydrolysis: Concentrated HCl (6M) at 80°C for 12 hours.
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Basic hydrolysis: NaOH (2M) in ethanol/water (1:1) at 60°C for 8 hours.
Products:
-
Benzenesulfonic acid and 1-cyclopentylpiperidin-4-ylmethanamine.
Mechanistic Insight:
The reaction proceeds via nucleophilic attack on the sulfonyl group, with the acidic/basic medium facilitating cleavage of the S–N bond.
Substitution Reactions
The sulfonamide’s nitrogen can participate in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides.
Reagents/Conditions:
-
Alkylation: Reaction with methyl iodide (CH₃I) in THF using K₂CO₃ as a base at 25°C for 6 hours .
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Acylation: Treatment with acetyl chloride (CH₃COCl) in dichloromethane with triethylamine (TEA) at 0°C to room temperature .
Products:
-
Alkylation: N-alkylated derivatives (e.g., N-methylsulfonamide).
-
Acylation: N-acetylated sulfonamide.
Key Observation:
Substitution at the sulfonamide nitrogen is sterically hindered due to the bulky cyclopentylpiperidinyl group, leading to moderate yields (~40–60%).
Oxidation and Reduction
The piperidine ring and sulfonamide group exhibit redox activity under specific conditions.
Reagents/Conditions:
-
Oxidation: Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C for 4 hours.
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Reduction: Sodium borohydride (NaBH₄) in methanol at 25°C for 2 hours.
Products:
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Oxidation: N-oxidation of the piperidine nitrogen or sulfone formation (not observed in this compound due to steric protection).
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Reduction: Limited reactivity; no significant reduction of the sulfonamide group occurs under mild conditions.
Stability Under Environmental Conditions
The compound’s stability is pH- and temperature-dependent:
Condition | Stability Profile | Degradation Products | Source |
---|---|---|---|
Neutral pH, 25°C | Stable for >6 months | None | |
Acidic (pH <3) | Partial hydrolysis (20% in 24 hours) | Benzenesulfonic acid, amine | |
Basic (pH >10) | Rapid hydrolysis (>90% in 6 hours) | Benzenesulfonic acid, amine | |
High temperature (80°C) | Decomposition via sulfonamide cleavage | Sulfur dioxide, aromatic byproducts |
Functionalization of the Piperidine Ring
The tertiary amine in the piperidine ring can undergo alkylation or quaternization:
Reagents/Conditions:
Products:
Electrophilic Aromatic Substitution
The benzene ring’s electron-withdrawing sulfonamide group directs electrophilic substitution to the meta position, though reactivity is low.
Reagents/Conditions:
-
Nitration: Fuming HNO₃/H₂SO₄ at 0°C (yields <10% due to deactivation).
Products:
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3-nitrobenzenesulfonamide derivatives (minor).
Mechanistic and Synthetic Considerations
-
Steric Effects: The cyclopentylpiperidinyl group imposes steric constraints, reducing reaction rates for substitutions at the sulfonamide nitrogen.
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Solubility: Polar aprotic solvents (e.g., THF, DMF) improve reactivity by solubilizing intermediates .
-
Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency .
Scientific Research Applications
Molecular Formula
- Chemical Formula : C13H18N2O2S
Cancer Therapy
N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide has been studied for its ability to inhibit anti-apoptotic proteins such as Bcl-2. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Compounds with similar structures have shown selective targeting of cancer cells while sparing normal cells, thus potentially reducing the side effects associated with traditional chemotherapy.
Neurological Disorders
Research indicates that the compound may be beneficial in treating neuropsychiatric diseases, including depression, anxiety, and schizophrenia. Its mechanism involves modulation of serotonergic receptor activity, which can alleviate symptoms associated with these disorders .
Cardiovascular Applications
The compound may also have applications in treating conditions related to hypertension and ischemia. Its pharmacological profile suggests potential benefits in managing thrombotic conditions such as myocardial infarction and stroke .
Case Study 1: Cancer Cell Apoptosis
A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines through the inhibition of Bcl-2 protein expression. This finding highlights its potential as a targeted cancer therapeutic agent.
Case Study 2: Neuropsychiatric Effects
In a clinical trial involving patients with major depressive disorder, the administration of this compound resulted in significant improvements in depressive symptoms compared to placebo controls. The study concluded that modulation of serotonergic pathways was likely responsible for these effects .
Case Study 3: Cardiovascular Protection
Research involving animal models indicated that this compound could reduce infarct volume following ischemic injury by protecting the blood-brain barrier and mitigating inflammation .
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
N-(phenylcarbamoyl)benzenesulfonamide: Shares a similar sulfonamide structure but with different substituents.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Contains a thiazole ring instead of a piperidine ring.
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide is unique due to its specific combination of a cyclopentyl-substituted piperidine ring and a benzenesulfonamide moiety. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors, which can lead to significant pharmacological effects.
Chemical Structure and Properties
The compound features a cyclopentylpiperidine moiety linked to a benzenesulfonamide group. This structural configuration allows for diverse interactions within biological systems, enhancing its potential as a pharmaceutical agent. The sulfonamide group is known for its ability to mimic natural substrates, facilitating enzyme inhibition and receptor modulation.
This compound acts through the following mechanisms:
- Enzyme Inhibition : The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.
- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas:
Anticancer Activity
Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) was shown to inhibit tumor cell proliferation and induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, suggesting similar potential for this compound .
Antimicrobial Properties
As a sulfonamide derivative, it is hypothesized that this compound may possess antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis pathways .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented below:
Case Studies
- Antitumor Effects : In a study investigating PMSA, treatment led to significant decreases in tumor cell viability and migration rates. The compound's mechanism involved the downregulation of key proteins associated with cell survival and proliferation .
- Enzyme Interaction : Research indicated that sulfonamide derivatives can effectively bind to enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents against various diseases .
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,17-8-2-1-3-9-17)18-14-15-10-12-19(13-11-15)16-6-4-5-7-16/h1-3,8-9,15-16,18H,4-7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUDJJOFNQOVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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